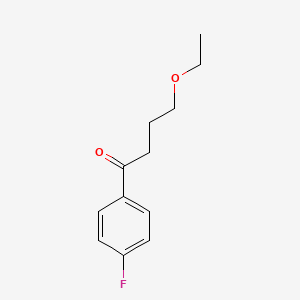

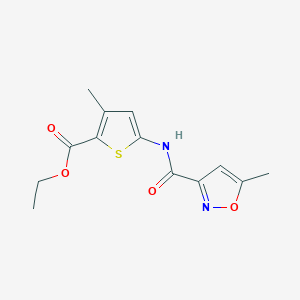

2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

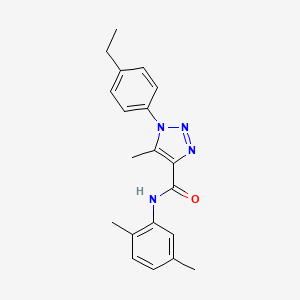

The compound "2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss related fluoro-substituted benzamide derivatives, which can provide insights into the chemical class to which the compound belongs. These derivatives are of interest due to their biological activities, such as antagonistic effects on the CCR3 receptor, which is relevant in the context of inflammatory responses .

Synthesis Analysis

The synthesis of related compounds involves starting from a basic benzamide structure and introducing various substituents to enhance biological activity. For instance, the synthesis of a novel class of CCR3 receptor antagonists began with N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide, which was identified through high throughput screening. Systematic modifications of this structure led to the development of more potent antagonists . This suggests that the synthesis of the compound would likely involve a multi-step process, starting with a simple benzamide and introducing the tetrahydrothiopyran and piperidine moieties in subsequent steps.

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzamides is crucial for their biological activity. The X-ray crystal structure analysis of a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, revealed that it crystallizes in the monoclinic space group with specific cell parameters and forms N-H···O hydrogen bonds within the crystal lattice . Similarly, the molecular structure of "this compound" would be expected to influence its physical properties and receptor binding characteristics.

Chemical Reactions Analysis

The chemical reactivity of fluoro-substituted benzamides can be inferred from their interactions in the crystal lattice and their behavior in biological systems. The presence of the fluorine atom can affect the electron distribution within the molecule, potentially altering its reactivity. The papers do not provide specific details on the chemical reactions of these compounds, but the structural analysis suggests that hydrogen bonding plays a significant role in their solid-state aggregation .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted benzamides are closely related to their molecular structure. For example, the crystallographic study of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides showed that the position of the fluorine and pyridine substituents significantly affects the melting point behavior of these compounds. The solid-state conformations and physicochemical properties are also influenced by the specific patterns of hydrogen bonding and molecular conformation . These findings suggest that the physical and chemical properties of "this compound" would be similarly influenced by its unique structural features.

科学的研究の応用

Drug Metabolism and Pharmacokinetics

Research on compounds with structural similarities, such as various benzamide derivatives, has provided significant insights into their metabolism and pharmacokinetics. For instance, the study of the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients revealed the main metabolic pathways involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, alongside phase II glucuronidation and acetylation products (Gong et al., 2010). Such studies are crucial for understanding the metabolic fate of new compounds and for optimizing their therapeutic efficacy and safety profiles.

Imaging Agents for Medical Diagnostics

Fluorinated compounds have been extensively investigated for their utility as imaging agents, particularly in positron emission tomography (PET). The development of fluorine-18 labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors demonstrates the potential of fluorinated benzamide derivatives in medical diagnostics (Tu et al., 2007). These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for non-invasive imaging of tumor biology.

Synthesis of Novel Therapeutic Agents

The synthesis of novel compounds with potential therapeutic applications is a significant area of research involving fluorinated benzamides. Studies on the synthesis and bioactivity of novel benzamides and their copper and cobalt complexes have explored their antimicrobial activities against a range of bacterial and fungal strains (Khatiwora et al., 2013). Such research highlights the potential of fluorinated benzamide derivatives in developing new antimicrobial agents.

作用機序

Target of Action

Similar compounds have been found to target the κ-opioid receptor (kor) . The KOR is a type of opioid receptor in the brain that plays a key role in the regulation of pain, mood, and consciousness.

Mode of Action

Based on its structural similarity to known kor antagonists , it can be hypothesized that this compound may also act as a KOR antagonist. Antagonists bind to receptors but do not activate them. This prevents the receptor’s natural ligand (in this case, κ-opioids) from binding to the receptor, thereby inhibiting the receptor’s function.

Biochemical Pathways

Kor antagonists generally inhibit the effects of κ-opioids, which can lead to changes in pain perception, mood, and consciousness .

Pharmacokinetics

It is noted that a similar compound has good in vitro admet and in vivo pharmacokinetic characteristics .

Result of Action

As a potential kor antagonist, it could potentially reduce pain and alter mood and consciousness by inhibiting the effects of κ-opioids .

特性

IUPAC Name |

2-fluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2OS/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJORHSKCEYABFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2507259.png)

![11-(4-Ethylphenyl)-9-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6)-diene-10,12-dione; propan-2-ol](/img/structure/B2507261.png)

![1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B2507263.png)

![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2507266.png)

![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2507267.png)

![7-fluoro-1-[(2-methylbenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2507272.png)